5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyridine core substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The incorporation of fluorine into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the fluorination of pyrazolo[1,5-a]pyridine-3-carboxylates. One common method employs the fluorinating reagent Selectfluor. The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with Selectfluor results in the formation of 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Selectfluor: Used for the fluorination of pyrazolo[1,5-a]pyridine-3-carboxylates.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of drugs for the treatment of autoimmune diseases and as kinase inhibitors.
Biological Studies: Its fluorinated structure makes it a valuable tool for studying metabolic stability and bioavailability.
Material Science: The compound’s unique properties are exploited in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased efficacy. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine
Uniqueness
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 3-position differentiates it from other similar compounds, making it a valuable scaffold in drug design and other scientific research applications .
Properties
IUPAC Name |
5-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDRDPEMVFHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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